D-Fructose-1,6-diphosphate dicalcium salt
Overview
Description
D-Fructose-1,6-diphosphate dicalcium salt: is a crucial compound in the glycolytic pathway, playing an essential role in the regulation of glycolysis. It is a dicalcium salt of D-fructose-1,6-diphosphate, a key intermediate in the metabolic pathway that breaks down glucose to produce energy in the form of adenosine triphosphate (ATP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-1,6-diphosphate dicalcium salt is typically synthesized by reacting fructose with phosphoric acid. The reaction involves dissolving fructose in water and then adding phosphoric acid under controlled temperature and pH conditions to form D-fructose-1,6-diphosphate. This intermediate is then reacted with calcium ions to form the dicalcium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes where fructose is phosphorylated using specific enzymes. The resulting D-fructose-1,6-diphosphate is then purified and reacted with calcium ions to produce the dicalcium salt .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-1,6-diphosphate dicalcium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions, particularly in the glycolytic pathway .
Common Reagents and Conditions:
Phosphorylation: Involves the addition of phosphate groups using phosphoric acid or ATP.
Dephosphorylation: Catalyzed by specific enzymes such as fructose-1,6-bisphosphatase.
Oxidation-Reduction: Involves enzymes like glyceraldehyde-3-phosphate dehydrogenase.
Major Products:
- Glyceraldehyde-3-phosphate
- Dihydroxyacetone phosphate
These products are further metabolized in the glycolytic pathway to produce ATP .
Scientific Research Applications
Chemistry: D-Fructose-1,6-diphosphate dicalcium salt is used as a reagent in various biochemical assays to study enzyme kinetics and metabolic pathways .
Biology: It is essential for studying cellular metabolism and energy production. Researchers use it to investigate the regulation of glycolysis and its impact on cellular functions .
Medicine: this compound has potential therapeutic applications in treating ischemic conditions, as it can enhance ATP production and protect tissues from ischemic damage .
Industry: In the food industry, it is used as a food additive to enhance the nutritional value of products by boosting energy content .
Mechanism of Action
D-Fructose-1,6-diphosphate dicalcium salt exerts its effects by regulating key enzymes in the glycolytic pathway. It binds to adenine nucleotides, which in turn regulate the activity of 6-phosphofructokinases (Pfks). These enzymes catalyze one of the rate-limiting steps of glycolysis, thereby controlling the flow of glucose through the pathway and ultimately influencing ATP production .
Comparison with Similar Compounds
- D-Fructose-1,6-bisphosphate trisodium salt
- D-Glucose-6-phosphate
- Dihydroxyacetone phosphate
Uniqueness: D-Fructose-1,6-diphosphate dicalcium salt is unique due to its dual role in both phosphorylation and dephosphorylation reactions within the glycolytic pathway. Its ability to regulate key enzymes like 6-phosphofructokinases makes it a critical compound for maintaining cellular energy balance .
Properties
IUPAC Name |
dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-82-9 | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose 1,6-bis(calcium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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